molecular formula C21H19N3O2S B2930871 N-[3-(benzyloxy)-2-pyridinyl]-N'-(4-methylbenzoyl)thiourea CAS No. 497060-27-2

N-[3-(benzyloxy)-2-pyridinyl]-N'-(4-methylbenzoyl)thiourea

Cat. No.: B2930871
CAS No.: 497060-27-2
M. Wt: 377.46
InChI Key: QJSXFWZCRJYLGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(benzyloxy)-2-pyridinyl]-N'-(4-methylbenzoyl)thiourea, also known as NBPTh, is a thiourea-based compound that has been studied for its potential applications in scientific research. It has been used as a reagent in various organic synthesis reactions, as well as a catalyst for various biochemical processes. It has been studied for its potential to act as an inhibitor of certain enzyme activities, and its ability to modulate the activity of certain proteins. Additionally, NBPTh has been studied for its potential applications in biochemistry and physiology, as well as its possible use as a lab tool for various experiments.

Scientific Research Applications

Antioxidant Activity and Toxicity Mitigation

Benzothiazoles and thioureas, like N-[3-(benzyloxy)-2-pyridinyl]-N'-(4-methylbenzoyl)thiourea, are known for their potential in inactivating reactive chemical species through their antioxidant activity. Studies have explored the synthesis of benzothiazole-isothiourea derivatives and their effectiveness in scavenging free radicals in vitro and ex vivo, particularly in the context of mitigating acetaminophen-induced hepatotoxicity. These compounds have shown promising results in increasing reduced glutathione content and reducing malondialdehyde levels, highlighting their potential in combating oxidative stress-related damage (Cabrera-Pérez et al., 2016).

Synthesis and Bioactivity of Thiourea Derivatives

The synthesis of thiourea derivatives, including those related to this compound, has been extensively studied. These compounds have been prepared from various benzoyl chlorides and evaluated for their antibacterial, antifungal, and insecticidal activities. Although some thioureas exhibit significant antibacterial activity, their antifungal and insecticidal properties have been found to be less pronounced (Saeed & Batool, 2007).

Heterocyclic Ring Modifications and Antifolate Inhibitors

Modifications of the benzoyl ring in quinazoline-based antifolates, including heterocyclic replacements like thiophene, thiazole, and pyridine, have been explored for their potential as thymidylate synthase inhibitors and cytotoxic agents. These modifications aim to enhance the transport into cells via the reduced folate carrier mechanism and improve substrate activity for folylpolyglutamate synthetase, potentially leading to more effective anticancer agents (Marsham et al., 1991).

Properties

IUPAC Name

4-methyl-N-[(3-phenylmethoxypyridin-2-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-15-9-11-17(12-10-15)20(25)24-21(27)23-19-18(8-5-13-22-19)26-14-16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H2,22,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJSXFWZCRJYLGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC=N2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.